

Application Notes & Protocols for Yttrium-90 Bremsstrahlung SPECT Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium-90**

Cat. No.: **B1217062**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium-90 (^{90}Y) is a pure high-energy beta-emitting radionuclide integral to targeted radionuclide therapies, most notably in the radioembolization of hepatic malignancies. Post-administration imaging is crucial for verifying microsphere distribution, identifying extrahepatic deposition, and performing patient-specific dosimetry to establish dose-response relationships. However, ^{90}Y lacks a primary gamma photon suitable for standard scintigraphy. Instead, imaging relies on the detection of bremsstrahlung photons, which are secondary x-rays produced as the high-energy beta particles decelerate in tissue.

This continuous and broad energy spectrum of bremsstrahlung radiation presents significant challenges for Single Photon Emission Computed Tomography (SPECT), leading to poor image resolution and contrast compared to conventional gamma imaging.^[1] Optimizing SPECT imaging protocols is therefore paramount to obtaining quantitatively accurate and diagnostically useful images. These notes provide detailed protocols and quantitative data to guide the acquisition, reconstruction, and analysis of ^{90}Y bremsstrahlung SPECT/CT images.

Core Principles & Challenges

Imaging ^{90}Y is fundamentally different from imaging standard gamma emitters. The primary challenges stem from:

- Continuous Energy Spectrum: Unlike the discrete photopeaks of nuclides like Technetium-99m, the bremsstrahlung spectrum is broad and continuous, making conventional energy window selection difficult.[2][3]
- Scatter and Septal Penetration: The high-energy nature of some bremsstrahlung photons leads to significant septal penetration of the collimator, while lower-energy photons contribute to substantial object scatter, both degrading image quality.[4][5]
- Low Photon Flux: The production of bremsstrahlung is an inefficient process, resulting in a low count rate and consequently, high image noise.
- Tissue-Dependent Production: The rate of bremsstrahlung production is dependent on the atomic number of the surrounding tissue, which can affect quantitative accuracy in heterogeneous regions.[6]

An optimized protocol represents a compromise between these competing factors to maximize the signal-to-noise ratio and quantitative accuracy.

Experimental Protocols

Phantom Preparation for System Calibration & Optimization

For robust quantification, system performance must be characterized using standardized phantoms.

Objective: To determine recovery coefficients (RCs), contrast-to-noise ratios (CNR), and a calibration factor (CF) for converting SPECT counts to activity (Bq/ml).

Materials:

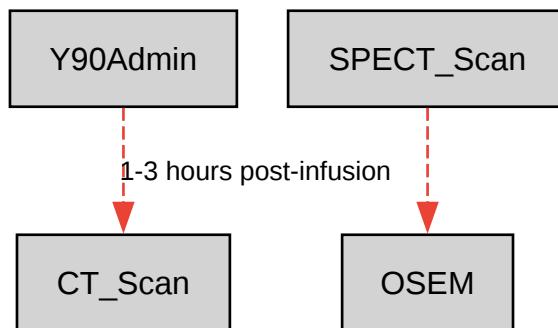
- NEMA IEC Body Phantom or Jaszczak Phantom with fillable spheres (various sizes, e.g., 9.5 to 31.8 mm).[4][7]
- Calibrated ^{90}Y Chloride ($^{90}\text{YCl}_3$) solution.
- Water bath or oven for uniform heating (if using hot spheres).

- Calibrated dose calibrator.

Methodology:

- Prepare a known activity concentration of ^{90}Y solution.
- Fill the phantom's main compartment (background) with non-radioactive water.
- Fill the spheres with the known ^{90}Y activity concentration. A typical sphere-to-background ratio for simulation studies is around 8:1.[4]
- Securely place the spheres within the phantom. For dosimetry studies, a "cold" lung insert can also be included to assess scatter and background compensation effectiveness.[4][8]
- Acquire SPECT/CT images of the phantom using the acquisition parameters detailed in Section 4.0.
- Reconstruct the images using the protocol in Section 5.0.
- Analyze the images to calculate RCs for each sphere size and the overall system CF.

Patient Imaging Protocol


Objective: To acquire post-radioembolization ^{90}Y SPECT/CT images for qualitative assessment and quantitative dosimetry.

Methodology:

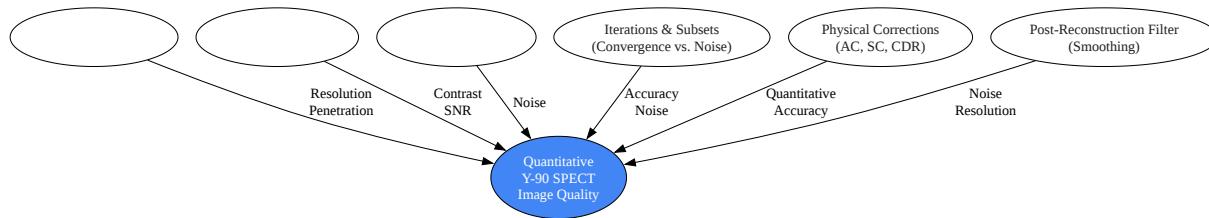
- Patient Positioning: Position the patient supine on the imaging table with arms raised to minimize attenuation artifacts in the chest and abdomen.
- CT Acquisition: Perform a low-dose CT scan (e.g., 130 kV, 80 mAs) for attenuation correction and anatomical localization.[9] The CT scan should cover the entire liver and lungs.
- SPECT Acquisition: Immediately following the CT without patient movement, perform the SPECT acquisition using the optimized parameters from the tables below. The scan is typically performed within 1-3 hours post-administration.[9]

SPECT/CT Acquisition Parameters

The choice of acquisition parameters is a critical determinant of image quality. High-energy (HE) or medium-energy (ME) collimators are recommended to reduce septal penetration from high-energy bremsstrahlung photons.[10][11]

[Click to download full resolution via product page](#)

Table 1: Recommended SPECT Acquisition Parameters for ^{90}Y Bremsstrahlung


Parameter	Recommendation	Rationale & Notes	Citations
Collimator	High-Energy (HE) or Medium-Energy (ME)	<p>HE and ME</p> <p>collimators have thicker septa to reduce penetration by high-energy photons, improving image contrast and resolution. HE collimators generally perform better than ME collimators.</p>	[10] [11]
Primary Energy Window	80-180 keV or 90-125 keV	These narrower windows are optimized for detection and estimation tasks, balancing primary photon detection against scatter and penetration. The 80-180 keV window was found to be optimal when accounting for model-mismatch in reconstruction.	[8] [12] [13] [14] [15]
Scatter Window(s)	310-410 keV (for EW scatter correction)	A higher energy window can be used to estimate scatter and background contributions. One study modeled background compensation as	[4] [8] [15]

Parameter	Recommendation	Rationale & Notes	Citations
		0.53x the counts in this window.	
Matrix Size	128 x 128	Provides a good compromise between spatial resolution and noise. Voxel size is typically around 4.8 mm.	[4][9]
Projections	128 views (64 per head) over 360°	Sufficient angular sampling is required for high-quality iterative reconstruction.	[4][9]
Time per Projection	20-40 seconds	Longer acquisition times increase counts and improve signal-to-noise, which is critical for low-flux bremsstrahlung imaging. Total acquisition time is often over 30 minutes.	[9][10][16]

| Acquisition Mode | Step-and-shoot or Continuous | Body contouring orbits are recommended to minimize the distance between the detector and the patient, improving spatial resolution. ||[9]
|

Image Reconstruction Protocol

Quantitative accuracy is highly dependent on the reconstruction algorithm and the application of appropriate corrections. Ordered Subsets Expectation Maximization (OSEM) is the standard iterative reconstruction method.

[Click to download full resolution via product page](#)

Table 2: Recommended Reconstruction Parameters for Quantitative ^{90}Y SPECT

Parameter	Recommendation	Rationale & Notes	Citations
Algorithm	OSEM (Ordered Subsets Expectation Maximization)	Standard iterative algorithm that models the physics of photon detection and improves upon simpler filtered back-projection methods.	[4][16]
Iterations x Subsets	4 iterations x 8 subsets (32 total) up to 15 iterations x 16 subsets	A higher number of iterations is generally needed for quantitative convergence. However, this also amplifies noise. The optimal number should be determined with phantom studies, but avoiding post-reconstruction filtering is often recommended for quantification.	[4][6][8]
Attenuation Correction (AC)	CT-based	A CT-based attenuation map is essential for accurate quantification. Correction should be based on the effective energy of the chosen window.	[8]
Scatter Correction (SC)	Energy Window (EW) based or Monte Carlo modeling	EW-based methods use a second, higher energy window to estimate and subtract	[5][8][9]

Parameter	Recommendation	Rationale & Notes	Citations
		scatter. More advanced Monte Carlo-based methods can model scatter more accurately, resulting in lower noise and higher signal-to-noise ratios.	
Collimator-Detector Response (CDR)	Recommended	Correction for the geometric response of the collimator improves spatial resolution. This is often modeled as part of the reconstruction algorithm.	[8]

| Post-Reconstruction Filter | None for quantification | Applying a smoothing filter can degrade quantitative accuracy by reducing count values in small volumes of interest. For qualitative display, a Gaussian filter (e.g., 9.6 mm FWHM) may be used. ||[4][8] |

Data Analysis & Dosimetry

Once a calibrated and quantitatively accurate SPECT image is obtained (in units of Bq/ml), voxel-level dosimetry can be performed.

- Volume of Interest (VOI) Delineation: Define VOIs for the tumor(s) and normal liver tissue, typically guided by the co-registered CT or MRI images.
- Activity Quantification: Determine the total activity (in Bq) within each VOI by summing the activity from all voxels within the volume.
- Absorbed Dose Calculation: The mean absorbed dose (D) in a VOI is calculated using the MIRD (Medical Internal Radiation Dose) formalism: $D \text{ (Gy)} = \tilde{A} \text{ (Bq·s)} \times S \text{ (Gy / Bq·s)}$ Where \tilde{A} is the cumulated activity (total number of decays) and S is the self-dose S-value for the

VOI. For ^{90}Y , a pure beta emitter, it is often assumed that all energy is deposited locally. This simplifies the calculation to the local deposition method, where the dose is directly proportional to the activity concentration.[17]

Recent studies show a strong correlation between mean absorbed dose (Dmean) derived from ^{90}Y SPECT/CT and ^{90}Y PET/CT, though PET/CT may yield higher tumor doses and lower normal liver doses on average.[18] Accurate dosimetry based on these protocols allows for the investigation of dose-response and dose-toxicity relationships, which is critical for personalizing and optimizing ^{90}Y radioembolization therapy.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Post Yttrium-90 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Energy Window and Collimator for Y-90 Bremsstrahlung SPECT imaging: A Monte Carlo Simulation Study [ijmp.mums.ac.ir]
- 3. Evaluation the effect of different collimators and energy window on Y-90 bremsstrahlung SPECT imaging by SIMIND Monte Carlo program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical reconstruction protocol for quantitative ^{90}Y bremsstrahlung SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Bremsstrahlung Y-90 SPECT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Y-90 SPECT ML image reconstruction with a new model for tissue-dependent bremsstrahlung production using CT information: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energy Window and Contrast Optimization for Single-photon Emission Computed Tomography Bremsstrahlung Imaging with Yttrium-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved quantitative ^{90}Y bremsstrahlung SPECT/CT reconstruction with Monte Carlo scatter modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing collimator selection for 90Y SIRT post therapy bremsstrahlung imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of energy window for 90Y bremsstrahlung SPECT imaging for detection tasks using the ideal observer with model-mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of energy windows for Y-90 bremsstrahlung SPECT for detection tasks in microsphere brachytherapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Optimization of energy window for 90Y bremsstrahlung SPECT imaging for detection tasks using the ideal observer with model-mismatch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical reconstruction protocol for quantitative (90)Y bremsstrahlung SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 90Y SPECT/CT quantitative study and comparison of uptake with pretreatment 99 mTc-MAA SPECT/CT in radiomicrosphere therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. Quantitative evaluation of 90Y-PET/CT and 90Y-SPECT/CT-based dosimetry following Yttrium-90 radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for Yttrium-90 Bremsstrahlung SPECT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217062#spect-imaging-protocols-for-yttrium-90-bremsstrahlung>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com